molecular formula C7H13NO4S B13521547 S-(2-methoxy-2-oxoethyl)homocysteine

S-(2-methoxy-2-oxoethyl)homocysteine

Cat. No.: B13521547
M. Wt: 207.25 g/mol
InChI Key: DJCJSTKHUXJGME-UHFFFAOYSA-N
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Description

S-(2-methoxy-2-oxoethyl)homocysteine: is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of a methoxy group and an oxoethyl group attached to the sulfur atom of homocysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxy-2-oxoethyl)homocysteine typically involves the reaction of homocysteine with a methoxy-oxoethylating agent. One common method is the reaction of homocysteine with methyl glyoxylate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: S-(2-methoxy-2-oxoethyl)homocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(2-methoxy-2-oxoethyl)homocysteine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating homocysteine levels in the body.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of S-(2-methoxy-2-oxoethyl)homocysteine involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methoxy group to other molecules. This can affect various biochemical pathways, including those involved in amino acid metabolism and methylation reactions. The exact molecular targets and pathways are still under investigation, but it is believed to influence homocysteine metabolism and related processes .

Comparison with Similar Compounds

  • S-(2-oxo-2-carboxyethyl)homocysteine
  • S-(2-methoxy-2-oxoethyl)cysteine
  • S-(2-methoxy-2-oxoethyl)glutathione

Comparison: S-(2-methoxy-2-oxoethyl)homocysteine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a higher potential for methylation reactions and can participate in a wider range of biochemical processes. Its unique structure also makes it a valuable tool in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-4-(2-methoxy-2-oxoethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-12-6(9)4-13-3-2-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)

InChI Key

DJCJSTKHUXJGME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC(C(=O)O)N

Origin of Product

United States

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